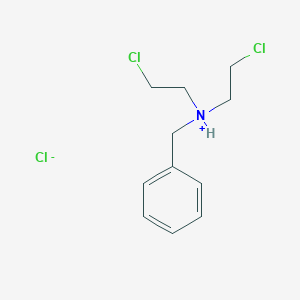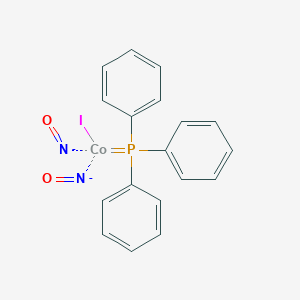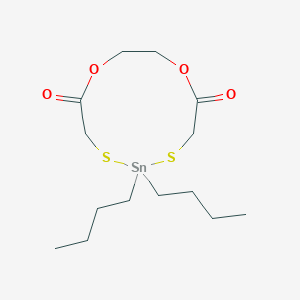
1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl- is a chemical compound that belongs to the family of organotin compounds. It has gained significant attention in scientific research due to its potential applications in various fields, including material science, environmental science, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl- is not well understood. However, it has been suggested that the compound may exert its biological effects by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl- exhibits anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl- in lab experiments include its high purity and stability, as well as its potential as a versatile precursor for the synthesis of organotin polymers and copolymers. However, the limitations include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the research on 1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl-. One area of interest is the development of more efficient and sustainable synthesis methods. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, the potential use of the compound as a biocide and fungicide in agriculture and other industries warrants further investigation.
Méthodes De Synthèse
The synthesis of 1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl- can be achieved by the reaction of dibutyltin oxide with 1,4-dioxane-2,5-dithiol and 2,2'-dipyridyldisulfide in the presence of a base. The reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl- has been extensively studied for its potential applications in various fields. In material science, it has been used as a precursor for the synthesis of organotin polymers and copolymers. In environmental science, it has been studied for its potential use as a biocide and fungicide. In medicinal chemistry, it has been investigated for its potential as an anti-cancer and anti-inflammatory agent.
Propriétés
Numéro CAS |
13468-00-3 |
|---|---|
Nom du produit |
1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl- |
Formule moléculaire |
C14H26O4S2Sn |
Poids moléculaire |
441.2 g/mol |
Nom IUPAC |
5,5-dibutyl-1,9-dioxa-4,6-dithia-5-stannacycloundecane-2,8-dione |
InChI |
InChI=1S/C6H10O4S2.2C4H9.Sn/c7-5(3-11)9-1-2-10-6(8)4-12;2*1-3-4-2;/h11-12H,1-4H2;2*1,3-4H2,2H3;/q;;;+2/p-2 |
Clé InChI |
OQPYRRNNMIEEPM-UHFFFAOYSA-L |
SMILES |
CCCC[Sn]1(SCC(=O)OCCOC(=O)CS1)CCCC |
SMILES canonique |
CCCC[Sn+2]CCCC.C(COC(=O)C[S-])OC(=O)C[S-] |
Autres numéros CAS |
13468-00-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



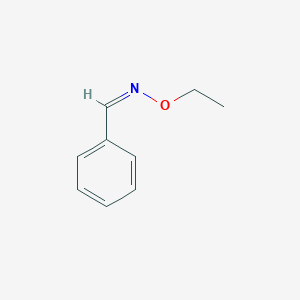
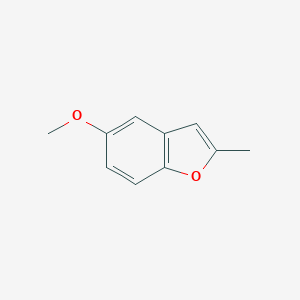
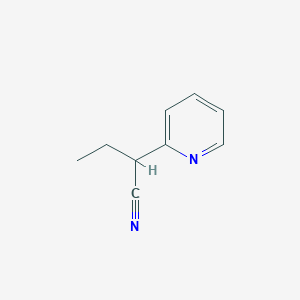
![[(E)-2-cyanoethenyl] acetate](/img/structure/B85132.png)
![Bis[2-(4-chlorophenyl)ethyl]amine](/img/structure/B85133.png)
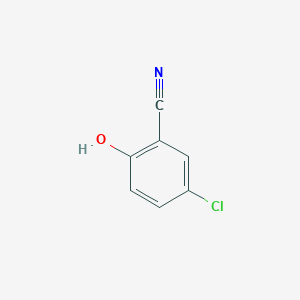
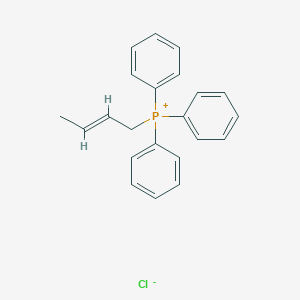
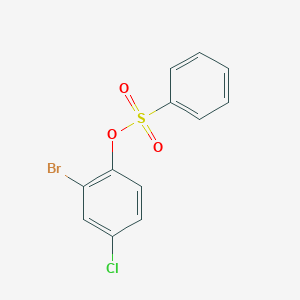
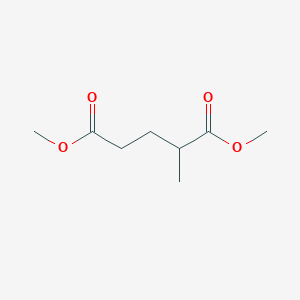
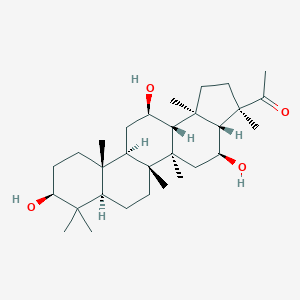
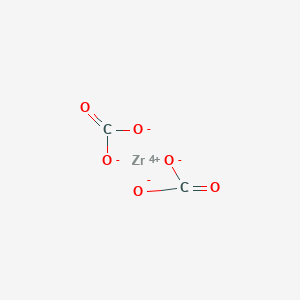
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)
